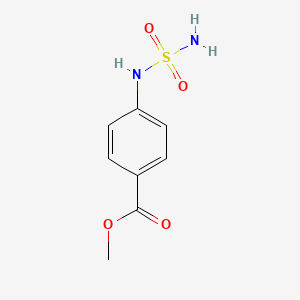

Methyl 4-(sulfamoylamino)benzoate

Description

Methyl 4-(sulfamoylamino)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a sulfamoylamino (-NHSO₂NH₂) group at the para position of the aromatic ring. The sulfamoylamino group contributes to hydrogen-bonding interactions, while the methyl ester enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Propriétés

IUPAC Name |

methyl 4-(sulfamoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZHRMERWTCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(sulfamoylamino)benzoate involves a two-step process:

Reaction of 4-aminobenzoic acid with methanesulfonyl chloride: This step forms the sulfonamide intermediate.

Esterification with methanol: The intermediate is then esterified to produce Methyl 4-(sulfamoylamino)benzoate.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality Methyl 4-(sulfamoylamino)benzoate.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(sulfamoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Reduction: Products include amines and alcohols.

Substitution: Products vary depending on the nucleophile used but generally include substituted sulfonamides.

Applications De Recherche Scientifique

Methyl 4-(sulfamoylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

The mechanism of action of Methyl 4-(sulfamoylamino)benzoate involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .

Comparaison Avec Des Composés Similaires

Substituent Variations: Sulfamoylamino vs. Carbamoylamino

A key structural analog is methyl 4-(carbamoylamino)benzoate, which replaces the sulfamoylamino group with a carbamoyl (-NHCONH₂) moiety. Studies on aquaporin inhibitors revealed that sulfamoylamino derivatives exhibit distinct binding affinities compared to carbamoylamino analogs.

Table 1: Substituent Impact on Physicochemical Properties

| Compound | Substituent | logP* | Solubility (mg/mL) | pKa (functional group) |

|---|---|---|---|---|

| Methyl 4-(sulfamoylamino)benzoate | -NHSO₂NH₂ | 1.2 | 0.8 | ~10–11 |

| Methyl 4-(carbamoylamino)benzoate | -NHCONH₂ | 0.9 | 1.5 | ~13–14 |

*Predicted using fragment-based methods.

Ester Group Variations: Methyl vs. Ethyl

Ethyl 4-(sulfooxy)benzoate (compound 13 in ) differs in both the ester (ethyl vs. methyl) and substituent (sulfooxy vs. sulfamoylamino). The ethyl ester increases hydrophobicity (logP +0.3 compared to methyl), while the sulfooxy group (-OSO₃H) introduces high polarity and acidity (pKa ~1–2), rendering it more water-soluble but less membrane-permeable than methyl 4-(sulfamoylamino)benzoate .

Complex Derivatives: Piperazine-Linked Quinoline Analogs

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7 in ) share the methyl benzoate core but incorporate a quinoline-piperazine moiety. These derivatives exhibit higher molecular weights (e.g., C1: MW 485.5 g/mol) compared to methyl 4-(sulfamoylamino)benzoate (MW 244.3 g/mol). The extended structure of C1–C7 enhances target specificity (e.g., kinase inhibition) but reduces synthetic accessibility due to multi-step synthesis involving piperazine coupling and quinoline incorporation .

Activité Biologique

Methyl 4-(sulfamoylamino)benzoate, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(sulfamoylamino)benzoate features a sulfonamide functional group attached to a benzoate moiety. Its structural formula can be represented as follows:

This compound is characterized by its ester functional group, which influences its solubility and reactivity, making it suitable for various biological applications.

The primary mechanism of action for Methyl 4-(sulfamoylamino)benzoate involves the inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. The sulfonamide group structurally mimics para-aminobenzoic acid (PABA), a substrate for DHPS, leading to competitive inhibition. This disruption in folic acid synthesis ultimately impairs bacterial growth and proliferation .

Antimicrobial Properties

Methyl 4-(sulfamoylamino)benzoate has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against various strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Streptococcus pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported in the range of 5-50 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Case Studies

- In Vitro Studies : In a study examining the efficacy of Methyl 4-(sulfamoylamino)benzoate against resistant bacterial strains, the compound showed promising results in inhibiting growth, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

- Combination Therapy : Research has indicated that when used in combination with other antibiotics, Methyl 4-(sulfamoylamino)benzoate can enhance the overall antimicrobial effect. For instance, combining it with beta-lactams has shown synergistic effects against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of Methyl 4-(sulfamoylamino)benzoate indicates good absorption and distribution in biological systems. It is metabolized primarily in the liver, with metabolites exhibiting similar biological activities. The compound has a half-life conducive to therapeutic applications, allowing for effective dosing regimens .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of Methyl 4-(sulfamoylamino)benzoate:

| Compound Name | Structure | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Methyl 4-(sulfamoylamino)benzoate | Structure | Yes | Competitive inhibitor of DHPS |

| Sulfamethoxazole | Structure | Yes | Broad-spectrum activity |

| 4-sulfamoylbenzoic acid | Structure | Moderate | Less effective than methyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.